(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine
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Overview
Description
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine is a complex organic compound that features a unique structure incorporating selenium, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine typically involves multi-step organic reactions. The initial steps often include the formation of the benzoselenoloquinoline core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include selenium dioxide, various amines, and hydroxylamine derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through its redox properties and ability to form stable complexes. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1,1,6-Trimethyl-1,2-dihydronaphthalene
- 2,4,6-Trimethylquinoline
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
N-(3,3,6-trimethyl-2,4-dihydro-1benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine is unique due to the presence of selenium in its structure, which imparts distinct redox properties and biological activity. This sets it apart from similar compounds that lack selenium and therefore do not exhibit the same range of reactivity and applications.
Properties
Molecular Formula |
C18H18N2OSe |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
(NE)-N-(3,3,6-trimethyl-2,4-dihydro-[1]benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H18N2OSe/c1-10-17-15(11-6-4-5-7-14(11)22-17)16-12(19-10)8-18(2,3)9-13(16)20-21/h4-7,21H,8-9H2,1-3H3/b20-13+ |
InChI Key |
SMDUJTLIAXJJFM-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C2C(=C\3C(=N1)CC(C/C3=N\O)(C)C)C4=CC=CC=C4[Se]2 |
Canonical SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=NO)(C)C)C4=CC=CC=C4[Se]2 |
Origin of Product |
United States |
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